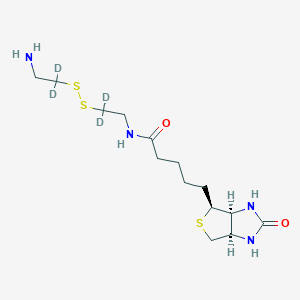

Biotinyl Cystamine-d4

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H26N4O2S3 |

|---|---|

Molecular Weight |

382.6 g/mol |

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2-amino-1,1-dideuterioethyl)disulfanyl]-2,2-dideuterioethyl]pentanamide |

InChI |

InChI=1S/C14H26N4O2S3/c15-5-7-22-23-8-6-16-12(19)4-2-1-3-11-13-10(9-21-11)17-14(20)18-13/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20)/t10-,11-,13-/m0/s1/i7D2,8D2 |

InChI Key |

MFDWNMKIWHKJOW-KOOKUMTPSA-N |

Isomeric SMILES |

[2H]C([2H])(CN)SSC([2H])([2H])CNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCSSCCN)NC(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

What is Biotinyl Cystamine-d4 and its chemical properties

An In-depth Technical Guide to Biotinyl Cystamine-d4

For Researchers, Scientists, and Drug Development Professionals

Biotinyl Cystamine-d4 is a deuterated derivative of Biotinyl Cystamine, a versatile reagent used in various biochemical and research applications. The incorporation of four deuterium atoms makes it an ideal internal standard for mass spectrometry-based quantitative analysis of its non-deuterated counterpart. This guide provides a comprehensive overview of the chemical properties of Biotinyl Cystamine-d4, inferred from its non-deuterated form, and outlines a typical experimental workflow for its use.

Introduction to Biotinyl Cystamine

Biotinyl Cystamine is a chemical compound that integrates a biotin molecule with a cystamine moiety.[1][2][3] This bifunctional nature allows it to be used as a crosslinking agent and a photoaffinity label.[1][2] The biotin component provides a high-affinity binding site for avidin and streptavidin, enabling detection and purification, while the cystamine portion contains a disulfide bond that can be cleaved under reducing conditions. This cleavable linkage is a key feature in many of its applications.

Biotinyl Cystamine-d4: A Deuterated Analog

Chemical Properties

The chemical properties of Biotinyl Cystamine and the inferred properties of Biotinyl Cystamine-d4 are summarized in the table below. The molecular weight of Biotinyl Cystamine-d4 is calculated by adding the mass of four deuterium atoms to the molecular weight of Biotinyl Cystamine.

| Property | Biotinyl Cystamine | Biotinyl Cystamine-d4 (Inferred) |

| Synonyms | Biotin-Cysteamine, CTK8E9630 | Biotin-Cysteamine-d4 |

| Chemical Formula | C₁₂H₂₁N₃O₂S₂ | C₁₂H₁₇D₄N₃O₂S₂ |

| Molecular Weight | 303.44 g/mol [3] | ~307.47 g/mol |

| Appearance | Lyophilized powder | Lyophilized powder |

| Purity | >99% (HPLC)[1] | >99% (HPLC) |

| Solubility | Soluble in DMSO | Soluble in DMSO |

| Storage | Lyophilized at -20°C[1] | Lyophilized at -20°C |

Experimental Protocols: Quantitative Analysis using LC-MS/MS

The following is a generalized protocol for the quantification of Biotinyl Cystamine in a biological matrix using Biotinyl Cystamine-d4 as an internal standard, based on common practices for similar analyses.[4][6]

4.1. Preparation of Stock Solutions and Standards

-

Stock Solutions: Prepare a 1 mg/mL stock solution of Biotinyl Cystamine and Biotinyl Cystamine-d4 in DMSO.

-

Working Standards: Serially dilute the Biotinyl Cystamine stock solution with a suitable solvent (e.g., 50% methanol in water) to prepare a series of working standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution: Dilute the Biotinyl Cystamine-d4 stock solution to a final concentration of 100 ng/mL.

4.2. Sample Preparation

-

To 100 µL of the biological sample (e.g., plasma, cell lysate), add 10 µL of the internal standard working solution (100 ng/mL Biotinyl Cystamine-d4).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

4.3. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Biotinyl Cystamine: Precursor ion (m/z) -> Product ion (m/z)

-

Biotinyl Cystamine-d4: Precursor ion (m/z) -> Product ion (m/z)

-

Note: The specific m/z values need to be determined by direct infusion of the compounds.

-

-

Optimization: Optimize collision energy and other MS parameters for maximum signal intensity.

-

4.4. Data Analysis

Construct a calibration curve by plotting the peak area ratio of Biotinyl Cystamine to Biotinyl Cystamine-d4 against the concentration of the Biotinyl Cystamine standards. Determine the concentration of Biotinyl Cystamine in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Workflow for Quantitative Analysis

Caption: Experimental workflow for the quantification of Biotinyl Cystamine using Biotinyl Cystamine-d4 as an internal standard.

Potential Signaling Pathway Involvement

While Biotinyl Cystamine itself is a tool for studying other molecules, it can be used to label and identify proteins involved in specific signaling pathways. For example, if a protein of interest is biotinylated using a reactive form of Biotinyl Cystamine, it can be pulled down and identified, thus placing it within a cellular context.

Caption: Logical workflow for identifying protein interactions using Biotinyl Cystamine.

Applications in Research

The use of Biotinyl Cystamine and its deuterated analog spans several research areas:

-

Proteomics: For the identification and quantification of proteins, particularly for studying protein-protein interactions and post-translational modifications.[7]

-

Drug Development: In pharmacokinetic studies to quantify the levels of a biotinylated drug candidate in biological samples.[4][5]

-

Cell Biology: As a tool for labeling and tracking specific molecules within cells or on the cell surface.

Conclusion

Biotinyl Cystamine-d4, while not extensively documented as a standalone product, represents a crucial tool for researchers requiring precise quantification of Biotinyl Cystamine. Its properties, inferred from its non-deuterated counterpart and the principles of isotopic labeling, make it an excellent internal standard for mass spectrometry. The methodologies outlined in this guide provide a framework for its application in various research and development settings.

References

- 1. adooq.com [adooq.com]

- 2. mybiosource.com [mybiosource.com]

- 3. Bot Detection [iris-biotech.de]

- 4. Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Direct detection of biotinylated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Mechanism and Application of Biotinyl Cystamine-d4 in Crosslinking

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Biotinyl Cystamine-d4 is a sophisticated chemical crosslinking agent engineered for the study of molecular interactions within biological systems. Its unique trifunctional architecture, comprising a biotin handle for affinity purification, a photoreactive moiety for covalent bond formation, and a deuterium-labeled, redox-sensitive cystamine core, provides a powerful tool for identifying and quantifying protein-protein interactions, elucidating molecular architectures, and advancing drug discovery efforts. This guide delves into the core mechanism of action of Biotinyl Cystamine-d4, detailing its photo-activated crosslinking and subsequent redox-mediated cleavage. It further provides structured data, experimental protocols, and visual diagrams to facilitate its effective application in a research setting.

Core Mechanism of Action

The functionality of Biotinyl Cystamine-d4 is centered around two key processes: photo-inducible crosslinking and redox-sensitive cleavage. The "-d4" designation indicates the incorporation of four deuterium atoms into the cystamine backbone, which serves as a stable isotope label for mass spectrometry-based quantification, allowing for the differentiation of the crosslinker from its non-deuterated counterparts in complex biological samples.

Photo-Activated Crosslinking

While the precise commercially available structure of a compound explicitly named "Biotinyl Cystamine photoaffinity label" can vary, it is fundamentally a derivative of N-biotinyl cystamine that incorporates a photoreactive group, most commonly an aryl azide .

The crosslinking process is initiated by exposing the sample to ultraviolet (UV) light at a specific wavelength, typically in the range of 254-370 nm, depending on the specific aryl azide derivative.[1] This photoactivation step generates a highly reactive nitrene intermediate from the aryl azide group. This intermediate is short-lived and highly reactive, capable of forming covalent bonds through non-specific insertion into C-H and N-H bonds of nearby molecules, or by reacting with primary amines.[1] This lack of specificity is a key advantage, as it allows for the capture of interacting partners without prior knowledge of their specific functional groups.

dot

Caption: Photo-crosslinking mechanism of Biotinyl Cystamine-d4.

Redox-Mediated Cleavage

A central feature of the Biotinyl Cystamine-d4 crosslinker is the disulfide bond within its cystamine core. This bond is stable under normal physiological conditions but can be readily cleaved by the addition of reducing agents. This reversibility is crucial for the elution of crosslinked complexes from affinity matrices and for the subsequent analysis of the individual components.

Commonly used reducing agents include dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and 2-mercaptoethanol (BME).[2] The mechanism of cleavage involves the reduction of the disulfide bond to two individual thiol groups, effectively breaking the covalent link established by the crosslinker.

dot

Caption: Redox cleavage of the disulfide bond in Biotinyl Cystamine-d4.

Data Presentation

Properties of Biotinyl Cystamine

| Property | Value | Reference |

| Molecular Formula | C14H26N4O2S3 | [3] |

| Molecular Weight | 378.58 g/mol | [3] |

| Melting Point | 119.7 °C | [3] |

| Deuterium Label | +4 Da (approx.) | - |

Photoactivation and Cleavage Parameters

| Parameter | Condition/Value | Notes | Reference |

| Photoactivation | |||

| UV Wavelength | 254-370 nm | Optimal wavelength depends on the specific aryl azide derivative. Nitrophenyl azides are generally activated by longer wavelengths (300-460 nm), which are less damaging to biological samples. | [1] |

| UV Exposure Time | 5 - 30 minutes | Dependent on UV lamp intensity and sample geometry. | |

| Cleavage | |||

| Reducing Agents | DTT, TCEP, 2-Mercaptoethanol | TCEP is often preferred as it is odorless and more stable. | [2] |

| DTT Concentration | 10-100 mM | Effective concentrations for disulfide bond reduction. | [4] |

| TCEP Concentration | 5-50 mM | Generally effective at lower concentrations than DTT. | - |

| Incubation Time | 30-60 minutes at 37-50°C | To ensure complete cleavage. | - |

Experimental Protocols

General Workflow for Photo-Crosslinking and Affinity Purification

dot

Caption: General experimental workflow for using Biotinyl Cystamine-d4.

Detailed Protocol for In Vitro Protein Crosslinking

Materials:

-

Purified proteins of interest (e.g., "bait" and "prey" proteins)

-

Biotinyl Cystamine-d4

-

Amine-free buffer (e.g., PBS or HEPES, pH 7.2-8.0)

-

UV lamp (with appropriate wavelength for the specific aryl azide)

-

Streptavidin-agarose or magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (Wash buffer containing 50-100 mM DTT or 20-50 mM TCEP)

-

SDS-PAGE gels and reagents

-

Western blot apparatus and antibodies (if applicable)

-

Mass spectrometer

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the "bait" and "prey" proteins in the amine-free buffer to a final volume of 50-100 µL.

-

Add Biotinyl Cystamine-d4 to the protein solution. The final concentration of the crosslinker should be optimized, but a starting point of 10-50 fold molar excess over the protein is recommended.

-

Incubate the reaction mixture for 30-60 minutes at room temperature in the dark to allow for interaction between the proteins.

-

-

Photo-Crosslinking:

-

Place the open microcentrifuge tube on ice, approximately 5-10 cm from the UV lamp.

-

Irradiate the sample with UV light for 5-30 minutes. The optimal time should be determined empirically.

-

-

Quenching (Optional):

-

To quench any unreacted nitrene intermediates, a primary amine-containing buffer (e.g., Tris-HCl) can be added to a final concentration of 20-50 mM.

-

-

Affinity Purification:

-

Add streptavidin beads to the reaction mixture and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated complexes.

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Add elution buffer to the beads and incubate at 37-50°C for 30-60 minutes to cleave the disulfide bond and release the crosslinked proteins.

-

Pellet the beads and collect the supernatant containing the eluted proteins.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and visualize by Coomassie staining or silver staining.

-

Confirm the identity of the crosslinked proteins by Western blotting using specific antibodies.

-

For detailed interaction site mapping and quantification, digest the eluted proteins with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS. The +4 Da mass shift from the deuterium label on the crosslinker fragment will aid in identifying crosslinked peptides.

-

Conclusion

Biotinyl Cystamine-d4 is a versatile and powerful tool for the investigation of molecular interactions. Its photo-inducible crosslinking capability allows for the capture of transient and weak interactions in a temporally controlled manner. The integrated biotin tag facilitates efficient enrichment of crosslinked complexes, while the redox-cleavable disulfide bond enables their subsequent release for analysis. The incorporation of a deuterium mass tag provides an additional layer of sophistication for quantitative mass spectrometry-based proteomics. By understanding the fundamental mechanisms and following structured experimental protocols, researchers can effectively leverage Biotinyl Cystamine-d4 to gain deeper insights into the intricate molecular networks that govern cellular processes.

References

The Unseen Interactions: A Technical Guide to Deuterated Biotinyl Cystamine in Quantitative Proteomics

For Researchers, Scientists, and Drug Development Professionals

In the intricate cellular landscape, understanding the dynamic interplay of proteins is paramount to unraveling biological processes and developing targeted therapeutics. This technical guide delves into the application of deuterated Biotinyl Cystamine, a powerful tool in the proteomics arsenal for the quantitative analysis of protein-protein interactions and the exploration of the cysteinome. By combining isotopic labeling with affinity enrichment, this reagent offers a robust methodology for capturing and quantifying protein dynamics within their native cellular context.

Core Principles: The Power of Three in One

Deuterated Biotinyl Cystamine is a multifunctional reagent that integrates three key chemical moieties, each serving a distinct purpose in the proteomics workflow:

-

Biotin: This high-affinity ligand for streptavidin enables the selective enrichment of labeled proteins and peptides from complex biological samples. The strong and specific interaction between biotin and streptavidin forms the basis for the affinity purification step, effectively reducing sample complexity and enhancing the detection of low-abundance proteins.

-

Cystamine: This portion of the molecule contains a disulfide bond, which can be cleaved under reducing conditions. This cleavability is crucial for the efficient elution of captured proteins from streptavidin beads. Furthermore, upon reduction, a free thiol group is exposed, allowing for its use as a cysteine-reactive probe.

-

Deuterium: The incorporation of deuterium atoms creates a "heavy" isotopic signature. When used in conjunction with a non-deuterated ("light") counterpart, it allows for the accurate relative quantification of proteins or peptides from two different experimental conditions using mass spectrometry. The mass difference between the heavy and light labeled peptides is readily detected, enabling ratiometric analysis of protein abundance or interaction dynamics.

Applications in Proteomics

The unique combination of features in deuterated Biotinyl Cystamine opens up several avenues for advanced proteomic investigations:

-

Quantitative Analysis of Protein-Protein Interactions (PPIs): By employing a crosslinking strategy, deuterated Biotinyl Cystamine can be used to "freeze" transient protein interactions. Two cell populations, for example, a treated and an untreated sample, can be labeled with the heavy and light versions of the reagent, respectively. Following cell lysis, affinity purification of biotinylated protein complexes, and mass spectrometry analysis, the ratio of heavy to light crosslinked peptides provides a quantitative measure of the changes in protein interactions in response to the treatment.

-

Mapping the Druggable Cysteinome: Cysteine residues are often involved in critical protein functions and are attractive targets for covalent drug development. Deuterated Biotinyl Cystamine can be used as a cysteine-reactive probe to profile the reactivity and accessibility of cysteine residues across the proteome. By comparing the labeling patterns between different cellular states, researchers can identify cysteine residues whose reactivity is altered, potentially indicating a role in a disease process or a drug's mechanism of action.

-

Quantitative Analysis of Protein Abundance: In a similar fashion to other isotopic labeling techniques, deuterated Biotinyl Cystamine can be used to quantify global changes in protein expression levels between two samples.

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines a general workflow for the application of deuterated Biotinyl Cystamine in a quantitative proteomics experiment.

Reagent Preparation

-

Deuterated ("Heavy") Biotinyl Cystamine Solution: Dissolve deuterated Biotinyl Cystamine in an appropriate solvent (e.g., DMSO) to a final concentration of 10 mM.

-

Non-deuterated ("Light") Biotinyl Cystamine Solution: Dissolve non-deuterated Biotinyl Cystamine in the same solvent to a final concentration of 10 mM.

Cell Culture and Labeling

-

Culture two sets of cells under the desired experimental conditions (e.g., control vs. drug-treated).

-

Wash the cells with ice-cold PBS to remove any interfering media components.

-

For in vivo crosslinking, incubate one set of cells with the "heavy" Biotinyl Cystamine solution and the other set with the "light" solution at a final concentration of 1-2 mM in PBS for 30-60 minutes at room temperature.

-

Quench the reaction by adding a quenching buffer (e.g., 100 mM Tris-HCl, pH 8.0) to a final concentration of 20 mM and incubate for 15 minutes.

-

Wash the cells three times with ice-cold PBS to remove excess reagent.

Cell Lysis and Protein Extraction

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Centrifuge the lysate at high speed to pellet cellular debris.

-

Determine the protein concentration of the supernatant for each sample.

Affinity Purification of Biotinylated Proteins

-

Combine equal amounts of protein from the "heavy" and "light" labeled cell lysates.

-

Add pre-washed streptavidin-coated magnetic beads to the combined lysate and incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins.

-

Wash the beads extensively with lysis buffer and then with a series of high-salt and low-salt wash buffers to remove non-specifically bound proteins.

On-Bead Digestion and Elution

-

Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

-

Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 56°C.

-

Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.

-

Add trypsin (or another suitable protease) and incubate overnight at 37°C to digest the proteins into peptides.

-

To elute the formerly biotinylated peptides, the disulfide bond in the cystamine linker can be cleaved by adding a reducing agent like TCEP.

-

Collect the supernatant containing the eluted peptides.

Mass Spectrometry and Data Analysis

-

Desalt the peptide samples using a C18 StageTip.

-

Analyze the samples by LC-MS/MS using a high-resolution mass spectrometer.

-

Identify the peptides and quantify the heavy/light ratios using a suitable proteomics data analysis software.

Data Presentation

Quantitative data obtained from experiments using deuterated Biotinyl Cystamine can be summarized in tables for clear comparison.

Table 1: Example of Quantitative Data for Protein-Protein Interactions

| Protein A | Protein B | Peptide Sequence (Crosslinked) | H/L Ratio | p-value | Fold Change |

| Kinase X | Substrate Y | KTPIYR-G VLSK | 2.5 | 0.001 | +2.5 |

| Protein C | Protein D | AVLIQR-F GEC | 0.4 | 0.005 | -2.5 |

| ... | ... | ... | ... | ... | ... |

* Indicates the crosslinked lysine residue.

Table 2: Example of Quantitative Data for Cysteine Reactivity

| Protein | Cysteine Position | Peptide Sequence | H/L Ratio | p-value | Fold Change in Reactivity |

| Enzyme Z | Cys-123 | ACGHTLVK | 3.1 | 0.0005 | +3.1 |

| Receptor W | Cys-45 | FNCTSEK | 0.2 | 0.002 | -5.0 |

| ... | ... | ... | ... | ... | ... |

* Indicates the labeled cysteine residue.

Visualizing the Workflow and Concepts

Graphviz diagrams provide a clear visual representation of the experimental workflows and underlying principles.

Caption: Experimental workflow for quantitative proteomics using deuterated Biotinyl Cystamine.

Caption: Principle of quantitative analysis using isotopic labeling in mass spectrometry.

Conclusion

Deuterated Biotinyl Cystamine represents a versatile and powerful tool for the quantitative analysis of protein interactions and cysteine modifications. By combining the principles of isotopic labeling, affinity purification, and chemical crosslinking, this reagent provides a robust platform for gaining deeper insights into the dynamic proteome. The methodologies outlined in this guide offer a starting point for researchers to design and implement sophisticated proteomics experiments, ultimately contributing to a more comprehensive understanding of cellular function in health and disease.

An In-depth Technical Guide to the Synthesis and Purification of Biotinyl Cystamine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Biotinyl Cystamine-d4, a deuterated analogue of a valuable crosslinking and labeling reagent. This document details the necessary experimental protocols, data presentation in structured tables, and visualizations of the process workflows to aid researchers in the successful production of this compound.

Introduction

Biotinyl Cystamine is a versatile reagent utilized in various biochemical and pharmaceutical research applications. Its structure incorporates a biotin moiety for affinity-based detection and purification, a cleavable disulfide bond, and a primary amine for conjugation to target molecules. The introduction of deuterium atoms (d4) in the cystamine backbone provides a valuable tool for metabolic stability studies and as an internal standard in mass spectrometry-based quantification. This guide outlines a robust methodology for the synthesis and purification of Biotinyl Cystamine-d4.

Synthesis of Biotinyl Cystamine-d4

The synthesis of Biotinyl Cystamine-d4 is a two-step process. The first step involves the synthesis of the deuterated starting material, Cystamine-d4 dihydrochloride. The second step is the selective mono-biotinylation of Cystamine-d4.

Synthesis of Cystamine-d4 Dihydrochloride

The synthesis of the deuterated cystamine precursor can be achieved from commercially available cysteamine-d4 hydrochloride through a controlled oxidation reaction.

Experimental Protocol:

-

Dissolution: Dissolve Cysteamine-d4 hydrochloride in deionized water.

-

Oxidation: While stirring vigorously, add a 30% solution of hydrogen peroxide dropwise to the Cysteamine-d4 solution at room temperature. The reaction is exothermic and should be controlled.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until all the starting material is consumed.

-

Work-up: Upon completion, acidify the reaction mixture with concentrated hydrochloric acid.

-

Isolation: Concentrate the solution under reduced pressure to yield crude Cystamine-d4 dihydrochloride.

-

Purification: Recrystallize the crude product from a mixture of ethanol and diethyl ether to obtain pure Cystamine-d4 dihydrochloride as a white solid.

Mono-biotinylation of Cystamine-d4

To achieve selective mono-biotinylation and minimize the formation of the di-biotinylated product, a strategic excess of the diamine starting material is employed. The reaction is performed using an activated N-Hydroxysuccinimide (NHS) ester of biotin.

Experimental Protocol:

-

Dissolution of Cystamine-d4: Dissolve Cystamine-d4 dihydrochloride in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.5-8.0, to deprotonate the primary amines. A slight excess of a non-nucleophilic base like triethylamine (TEA) can be added to ensure the free base form.

-

Dissolution of Biotin-NHS: In a separate container, dissolve Biotin-NHS ester in an anhydrous aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction: Slowly add the Biotin-NHS solution to the stirring solution of Cystamine-d4. The molar ratio of Cystamine-d4 to Biotin-NHS should be at least 5:1 to favor mono-substitution.

-

Reaction Conditions: Allow the reaction to proceed at room temperature for 2-4 hours with continuous stirring.

-

Reaction Monitoring: Monitor the formation of the product and the consumption of Biotin-NHS by TLC or LC-MS.

-

Quenching: Quench the reaction by adding a small amount of a primary amine-containing buffer, such as Tris buffer, to consume any unreacted Biotin-NHS.

-

Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification of Biotinyl Cystamine-d4

Purification of the mono-biotinylated product from the excess unreacted diamine and any di-substituted by-product is critical. High-Performance Liquid Chromatography (HPLC) is the recommended method for achieving high purity.

Experimental Protocol:

-

Column: A reversed-phase C18 column is suitable for this separation.

-

Mobile Phase: A gradient elution using a mixture of water with 0.1% trifluoroacetic acid (TFA) (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B) is effective.

-

Gradient Program:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B (linear gradient)

-

25-30 min: 95% B

-

30-35 min: 95% to 5% B (linear gradient)

-

35-40 min: 5% B

-

-

Detection: Monitor the elution profile using a UV detector at 214 nm and 280 nm.

-

Fraction Collection: Collect the fractions corresponding to the main product peak.

-

Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (lyophilization is preferred if the product is in an aqueous/acetonitrile mixture) to obtain the purified Biotinyl Cystamine-d4 as a white solid.

Data Presentation

Table 1: Summary of Synthesis and Purification Data

| Parameter | Synthesis of Cystamine-d4 | Mono-biotinylation of Cystamine-d4 | Purification of Biotinyl Cystamine-d4 |

| Starting Materials | Cysteamine-d4 hydrochloride, Hydrogen peroxide | Cystamine-d4 dihydrochloride, Biotin-NHS | Crude Biotinyl Cystamine-d4 |

| Key Reagents | Hydrochloric acid | Triethylamine, DMF/DMSO, Tris buffer | Acetonitrile, Water, TFA |

| Typical Yield | 85-95% | 40-60% (of mono-substituted product) | >90% recovery from HPLC |

| Purity (before purification) | >95% (after recrystallization) | Mixture of mono-, di-substituted, and unreacted starting material | - |

| Final Purity (after purification) | - | - | >98% (by HPLC) |

| Analytical Techniques | NMR, Mass Spectrometry | TLC, LC-MS | HPLC, NMR, Mass Spectrometry |

Visualizations

Experimental Workflow: Synthesis and Purification

Caption: Workflow for the synthesis and purification of Biotinyl Cystamine-d4.

Logical Relationship: Control of Mono-biotinylation

Caption: Strategy for selective mono-biotinylation of Cystamine-d4.

Conclusion

This guide provides a detailed and practical framework for the synthesis and purification of Biotinyl Cystamine-d4. By following the outlined protocols and understanding the underlying principles of selective biotinylation and chromatographic separation, researchers can confidently produce this valuable deuterated reagent for their advanced research needs in drug development and beyond. The provided data tables and workflow diagrams serve as a quick reference for the key aspects of this process.

Understanding Isotopic Labeling with Biotinyl Cystamine-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principles, applications, and methodologies of isotopic labeling using Biotinyl Cystamine-d4. This reagent is a powerful tool in quantitative proteomics and the study of protein interactions, offering a cleavable linker for affinity purification and a stable isotope label for mass spectrometry-based quantification. While specific experimental data for the d4 variant of Biotinyl Cystamine is not widely published, this guide will detail the established workflows and principles derived from analogous isotopic labeling strategies.

Core Concepts of Isotopic Labeling with Biotinyl Cystamine-d4

Biotinyl Cystamine-d4 is a chemical probe that combines three key functionalities:

-

Biotin Moiety: Enables the selective enrichment of labeled molecules through high-affinity binding to avidin or streptavidin.[1]

-

Cystamine Core with a Disulfide Bond: The disulfide bond serves as a cleavable linker, allowing for the release of bound molecules from the affinity matrix under mild reducing conditions.

-

Deuterium (d4) Label: The incorporation of four deuterium atoms provides a stable, heavy isotope signature. This mass difference allows for the differentiation and relative quantification of labeled versus unlabeled (or d0-labeled) samples when analyzed by mass spectrometry.

The primary application of this reagent lies in quantitative proteomics, where it can be used to compare the abundance of specific proteins, such as cell-surface proteins, between different experimental conditions.

Data Presentation: Quantitative Attributes of Biotinyl Cystamine-d4

The following table summarizes the key quantitative data for Biotinyl Cystamine and its deuterated form. This information is crucial for designing experiments and analyzing mass spectrometry data.

| Property | Biotinyl Cystamine (d0) | Biotinyl Cystamine-d4 | Notes |

| Molecular Weight | Calculated Value | Calculated Value + 4 | The precise molecular weight will depend on the exact chemical structure. The d4 variant will have a mass shift of approximately +4 Da. |

| Mass Shift in MS | 0 Da (Reference) | +4 Da | This mass difference is the basis for quantitative analysis in mass spectrometry. |

| Reactive Group | Typically NHS ester | Typically NHS ester | N-hydroxysuccinimide (NHS) esters react with primary amines (lysine side chains and N-termini of proteins). |

| Cleavage Reagent | DTT, TCEP, etc. | DTT, TCEP, etc. | The disulfide bond is cleaved by reducing agents. |

| Isotopic Purity | >99% | >99% | High isotopic purity is essential for accurate quantification. |

Experimental Protocols

Cell Surface Protein Labeling and Quantification

This protocol outlines a typical workflow for the differential labeling of cell surface proteins from two cell populations (e.g., control vs. treated).

Materials:

-

Biotinyl Cystamine-d0 NHS ester

-

Biotinyl Cystamine-d4 NHS ester

-

Phosphate-buffered saline (PBS), pH 7.4 and pH 8.0

-

Quenching buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin-agarose beads

-

Reducing agent (e.g., 10 mM DTT or TCEP)

-

Alkylation reagent (e.g., 20 mM iodoacetamide)

-

Trypsin

-

Mass spectrometer

Methodology:

-

Cell Culture and Treatment: Grow two populations of cells under their respective conditions (e.g., control and drug-treated).

-

Cell Harvest and Washing: Gently harvest the cells and wash them three times with ice-cold PBS, pH 7.4 to remove any contaminating proteins.

-

Biotinylation:

-

Resuspend the control cells in PBS, pH 8.0 containing the Biotinyl Cystamine-d0 NHS ester.

-

Resuspend the treated cells in PBS, pH 8.0 containing the Biotinyl Cystamine-d4 NHS ester.

-

Incubate both samples for 30 minutes at 4°C with gentle agitation.

-

-

Quenching: Add quenching buffer to both samples to stop the labeling reaction and incubate for 15 minutes at 4°C.

-

Cell Lysis: Wash the cells with PBS, pH 7.4 and then lyse the cells using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of both lysates.

-

Sample Pooling: Combine equal amounts of protein from the d0- and d4-labeled lysates.

-

Affinity Purification:

-

Incubate the pooled lysate with streptavidin-agarose beads to capture the biotinylated proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Elution and Reduction:

-

Elute the bound proteins by incubating the beads with a buffer containing a reducing agent (e.g., DTT) to cleave the disulfide bond in the Biotinyl Cystamine linker.

-

-

Alkylation: Alkylate the eluted proteins with iodoacetamide to prevent the reformation of disulfide bonds.

-

Proteolytic Digestion: Digest the proteins into peptides using trypsin.

-

Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

-

Data Analysis: Identify and quantify the peptide pairs with a mass difference of 4 Da (or a fraction of that, depending on the number of labels per peptide). The ratio of the peak intensities of the d4- to d0-labeled peptides reflects the relative abundance of the protein in the two original samples.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key processes involved in isotopic labeling with Biotinyl Cystamine-d4.

Caption: Experimental workflow for quantitative proteomics using Biotinyl Cystamine-d0/d4.

Caption: Conceptual structure of Biotinyl Cystamine-d4 NHS ester.

Caption: Principle of quantification by mass spectrometry.

References

In-depth Technical Guide: Biotinyl Cystamine-d4 for Quantitative Mass Spectrometry

Introduction

Biotinyl Cystamine-d4 is an isotopically labeled, cleavable biotinylating reagent designed for use in quantitative mass spectrometry-based proteomics. The incorporation of four deuterium atoms (d4) allows for the differentiation and relative or absolute quantification of proteins and peptides between different experimental conditions. This technical guide provides a comprehensive overview of the application of Biotinyl Cystamine-d4, including its mechanism of action, experimental workflows, and data analysis considerations for researchers, scientists, and drug development professionals.

Core Principles and Applications

Biotinyl Cystamine-d4 combines three key functionalities:

-

Biotin Group: Enables the highly specific and strong affinity-based enrichment of labeled molecules using streptavidin or avidin matrices. This is crucial for isolating target proteins or peptides from complex biological mixtures.

-

Cystamine Moiety: Contains a disulfide bond that is readily cleavable under mild reducing conditions. This allows for the elution of captured molecules from the affinity matrix without the use of harsh denaturing agents that can interfere with downstream mass spectrometry analysis.

-

Deuterium Labeling (d4): The four deuterium atoms introduce a known mass shift (+4 Da) compared to its non-deuterated (d0) counterpart. This isotopic signature is the basis for quantitative analysis, allowing for the direct comparison of protein abundance between two samples in a single mass spectrometry run.

Key applications of Biotinyl Cystamine-d4 in quantitative mass spectrometry include:

-

Quantitative analysis of cysteine-containing peptides: The reagent can be used to specifically label peptides with accessible cysteine residues.

-

Affinity-based protein enrichment and quantification: Similar to other biotinylating reagents, it can be conjugated to various molecules (e.g., antibodies, small molecules) to capture and quantify interacting proteins.

-

Quantitative analysis of protein-protein interactions: In combination with cross-linking strategies, it can be used to quantify changes in protein complexes.

Experimental Workflow

A typical experimental workflow for quantitative proteomics using Biotinyl Cystamine-d4 involves several key steps. The following provides a generalized protocol that may require optimization based on the specific application.

1. Sample Preparation:

-

Lysis: Cells or tissues are lysed using appropriate buffers to solubilize proteins of interest. The choice of lysis buffer is critical and should be compatible with downstream labeling and mass spectrometry.

-

Reduction and Alkylation (Optional but Recommended): To ensure consistent labeling of cysteine residues, proteins are typically reduced (e.g., with DTT or TCEP) and alkylated (e.g., with iodoacetamide) to break disulfide bonds and cap free thiols.

-

Protein Digestion: Proteins are enzymatically digested, most commonly with trypsin, to generate peptides suitable for mass spectrometry analysis.

2. Isotopic Labeling:

-

Control Sample: Labeled with the light (d0) version of Biotinyl Cystamine.

-

Experimental Sample: Labeled with the heavy (d4) version of Biotinyl Cystamine.

-

The labeling reaction is typically performed by incubating the peptide mixture with the respective reagent. Reaction conditions (e.g., pH, temperature, incubation time) should be optimized for efficient labeling.

3. Sample Combination and Affinity Enrichment:

-

The light- and heavy-labeled samples are combined in a 1:1 ratio.

-

The combined sample is then incubated with streptavidin- or avidin-conjugated beads to capture the biotinylated peptides.

-

Non-biotinylated peptides are removed through a series of stringent washing steps.

4. Elution of Labeled Peptides:

-

The captured peptides are eluted from the beads by cleaving the disulfide bond within the Biotinyl Cystamine-d4 linker using a mild reducing agent (e.g., DTT or β-mercaptoethanol).

5. Mass Spectrometry Analysis:

-

The eluted peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The mass spectrometer is configured to detect peptide pairs that differ by the mass of the isotopic label (4 Da for d4/d0).

6. Data Analysis:

-

Specialized software is used to identify the peptides and quantify the relative abundance of the light and heavy forms.

-

The ratio of the peak intensities for the heavy and light peptide pairs corresponds to the relative abundance of that peptide (and by inference, the parent protein) in the two original samples.

Below is a Graphviz diagram illustrating the general experimental workflow.

Caption: General experimental workflow for quantitative proteomics using Biotinyl Cystamine-d4.

Quantitative Data Presentation

The primary output of a quantitative proteomics experiment using Biotinyl Cystamine-d4 is a list of identified proteins and their relative abundance ratios between the experimental and control samples. This data is typically presented in a table format.

Table 1: Example of Quantitative Proteomics Data

| Protein ID | Gene Name | Peptide Sequence | d0 Intensity | d4 Intensity | Ratio (d4/d0) | p-value |

| P12345 | GENE1 | AGLCVTIDESK | 1.2E+07 | 2.5E+07 | 2.08 | 0.001 |

| Q67890 | GENE2 | YVLIECTADER | 8.5E+06 | 8.3E+06 | 0.98 | 0.85 |

| P54321 | GENE3 | FNCTESIVENR | 2.1E+08 | 1.0E+08 | 0.48 | 0.005 |

| ... | ... | ... | ... | ... | ... | ... |

C* indicates the Biotinyl Cystamine-labeled cysteine residue.

Signaling Pathway Analysis

The quantitative data obtained from these experiments can be used to understand how cellular signaling pathways are altered under different conditions. For example, if a set of proteins that are known to be part of a specific pathway are consistently upregulated or downregulated, it provides insights into the biological response.

The following diagram illustrates a hypothetical signaling pathway where quantitative proteomics has identified changes in protein abundance.

Caption: Hypothetical signaling pathway with protein abundance ratios determined by Biotinyl Cystamine-d4 labeling.

Conclusion

Biotinyl Cystamine-d4 is a powerful reagent for quantitative mass spectrometry, enabling the precise measurement of protein and peptide abundance. Its cleavable nature and isotopic label provide a robust workflow for affinity enrichment and quantitative analysis. By following well-defined experimental protocols and utilizing appropriate data analysis tools, researchers can gain valuable insights into complex biological systems.

The Strategic Advantage of Deuterium-Labeled Biotinyl Cystamine in Advanced Proteomic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern proteomics, the pursuit of precise and quantitative analysis of protein interactions and dynamics is paramount. Biotinyl Cystamine, a cleavable biotinylating reagent, has emerged as a valuable tool for affinity purification of proteins. The strategic incorporation of deuterium into this molecule offers a significant leap forward in quantitative mass spectrometry-based proteomics. This technical guide elucidates the core advantages, experimental considerations, and workflows for leveraging deuterium-labeled Biotinyl Cystamine in cutting-edge research.

Core Principles: The Synergy of Deuterium Labeling and Cleavable Biotinylation

Biotinyl Cystamine is characterized by a disulfide bond within its spacer arm, which can be readily cleaved by reducing agents. This feature allows for the gentle elution of biotinylated proteins from avidin or streptavidin affinity resins, preserving protein complexes and improving recovery.

Deuterium, a stable isotope of hydrogen, possesses a greater mass than protium (¹H). The introduction of deuterium atoms into Biotinyl Cystamine creates a "heavy" isotopic signature. When used in conjunction with its non-deuterated ("light") counterpart, it enables robust relative and absolute quantification of proteins by mass spectrometry.

The primary advantage of using deuterium-labeled Biotinyl Cystamine lies in the ability to differentiate and quantify protein samples within a single mass spectrometry experiment. This is achieved by labeling different cell or tissue samples with either the light or heavy version of the reagent. The mass shift created by the deuterium atoms allows for the direct comparison of the signal intensities of the corresponding peptide fragments, providing a precise measure of their relative abundance.

Key Advantages in Research Applications

The application of deuterium-labeled Biotinyl Cystamine offers several distinct advantages over traditional labeling techniques:

-

Enhanced Quantitative Accuracy: By co-analyzing light and heavy labeled samples, variability introduced during sample preparation and mass spectrometry analysis is minimized, leading to more accurate and reproducible quantification.

-

Multiplexing Capabilities: Different experimental conditions can be encoded with unique isotopic signatures, allowing for the simultaneous analysis of multiple samples and increasing experimental throughput.

-

Improved Signal-to-Noise Ratio: The distinct mass difference between the light and heavy labeled peptides facilitates their identification and quantification, even for low-abundance proteins.

-

Versatility in Experimental Design: This reagent is amenable to a wide range of applications, including protein-protein interaction studies, post-translational modification analysis, and differential expression profiling.

Quantitative Data Summary

While specific quantitative performance data for deuterium-labeled Biotinyl Cystamine is not extensively published, the principles of isotopic labeling suggest the following expected performance metrics. The following table summarizes hypothetical yet expected quantitative data based on the well-established principles of stable isotope labeling in proteomics.

| Parameter | Unlabeled Biotinyl Cystamine (Control) | Deuterium-Labeled Biotinyl Cystamine (Experimental) | Expected Advantage of Deuterium Labeling |

| Mass Shift (Da) | 0 | +n (where n is the number of deuterium atoms) | Enables ratiometric quantification. |

| Quantitative Accuracy | Lower (subject to run-to-run variation) | Higher (internal standard reduces variability) | Improved precision and accuracy. |

| Signal-to-Noise Ratio | Variable | Potentially Improved (clear isotopic pairing) | Better detection of low-abundance peptides. |

| Multiplexing Capacity | 1-plex | 2-plex (or higher with more isotopic variants) | Increased experimental throughput. |

Experimental Protocols

General Workflow for Quantitative Proteomics using Deuterium-Labeled Biotinyl Cystamine

This protocol outlines a general procedure for a comparative proteomics experiment using "light" and "heavy" Biotinyl Cystamine.

Methodology:

-

Protein Labeling:

-

Treat two distinct cell populations (e.g., control and treated) with either the unlabeled ("light") or deuterium-labeled ("heavy") Biotinyl Cystamine N-hydroxysuccinimide (NHS) ester to label primary amines on proteins.

-

The reaction is typically carried out in a suitable buffer (e.g., PBS, pH 7.4) for a defined period at room temperature or 4°C.

-

Quench the reaction with a primary amine-containing buffer (e.g., Tris-HCl).

-

-

Cell Lysis and Protein Extraction:

-

Combine the "light" and "heavy" labeled cell populations.

-

Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Purification:

-

Incubate the cleared lysate with streptavidin-agarose or magnetic beads to capture the biotinylated proteins.

-

Wash the beads extensively with stringent buffers to remove non-specifically bound proteins.

-

-

Elution and Digestion:

-

Elute the captured proteins by incubating the beads with a reducing agent such as dithiothreitol (DTT) or β-mercaptoethanol to cleave the disulfide bond of the Biotinyl Cystamine linker.

-

Alkylate the free thiols with iodoacetamide to prevent disulfide bond reformation.

-

Digest the eluted proteins into peptides using trypsin.

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify and quantify the "light" and "heavy" peptide pairs using specialized software. The ratio of the peak intensities for each pair corresponds to the relative abundance of the protein in the original samples.

-

Signaling Pathway Analysis in Protein-Protein Interaction Studies

Deuterium-labeled Biotinyl Cystamine can be instrumental in elucidating dynamic changes in protein-protein interactions within a signaling pathway in response to a specific stimulus.

Methodology:

-

Experimental Setup:

-

Express a protein of interest fused to a promiscuous biotin ligase (e.g., BioID) in cells.

-

Divide the cells into two populations: unstimulated (control) and stimulated with a ligand of interest.

-

-

Proximity Labeling and Sample Preparation:

-

Induce biotinylation in both populations by adding biotin.

-

Label the unstimulated cells with "light" Biotinyl Cystamine and the stimulated cells with "heavy" deuterium-labeled Biotinyl Cystamine.

-

Combine the cell populations, lyse the cells, and proceed with streptavidin-based enrichment as described in the general workflow.

-

-

Data Analysis and Interpretation:

-

Analyze the eluates by LC-MS/MS.

-

Calculate the heavy/light ratios for the identified proteins.

-

Proteins with significantly altered ratios upon stimulation represent dynamic interaction partners of the bait protein, providing insights into the remodeling of the protein interaction network within the signaling pathway.

-

Logical Relationship of Advantages

The interconnected benefits of using deuterium-labeled Biotinyl Cystamine can be visualized as a logical flow leading to more robust and insightful proteomic data.

An In-depth Technical Guide to Biotinyl Cystamine-d4 for the Identification and Quantification of Cysteine-Containing Peptides

For researchers, scientists, and drug development professionals, the targeted analysis of cysteine-containing peptides is crucial for understanding protein structure, function, and regulation. Cysteine residues are key to various biological processes, including disulfide bond formation, enzymatic activity, and redox signaling. This guide details the application of Biotinyl Cystamine-d4, a stable isotope-labeled affinity tag, for the robust identification and relative quantification of cysteine-containing peptides from complex biological samples.

The methodology leverages the reactivity of the thiol group in cysteine residues for covalent labeling, followed by affinity enrichment and mass spectrometry-based analysis. The incorporation of a deuterium-labeled (d4) tag allows for accurate relative quantification between different sample conditions.

Core Principles and Workflow

The fundamental principle of this technique involves the differential labeling of cysteine-containing peptides from two distinct samples (e.g., control vs. treated) with the light (d0) and heavy (d4) isotopic forms of Biotinyl Cystamine. Following labeling, the samples are combined, and the biotin-tagged peptides are enriched using streptavidin affinity chromatography. The enriched peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass difference of 4 Da between the light and heavy tags allows for the relative quantification of peptide abundance between the two samples.

Experimental Protocols

A generalized protocol for the application of Biotinyl Cystamine-d4 is provided below. This protocol is based on standard methodologies for affinity-based chemical proteomics.

Protein Extraction and Preparation

-

Lysis: Lyse cell pellets or homogenized tissue in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Reduction and Alkylation:

-

Reduce disulfide bonds by adding Dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 1 hour.

-

Alkylate free cysteine residues by adding Iodoacetamide (IAM) to a final concentration of 20 mM and incubating in the dark at room temperature for 45 minutes. This step is crucial to ensure that only the desired cysteines (e.g., those that become accessible after treatment) are labeled.

-

-

Protein Precipitation: Precipitate the proteins using a cold acetone/ethanol mixture to remove interfering substances.

-

Resuspension and Digestion: Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea) and dilute to a final urea concentration of less than 2 M. Digest the proteins with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

Labeling with Biotinyl Cystamine-d0/d4

-

Labeling Reaction:

-

To the control peptide digest, add the "light" Biotinyl Cystamine-d0 reagent.

-

To the treated peptide digest, add the "heavy" Biotinyl Cystamine-d4 reagent.

-

The optimal concentration of the reagent and reaction conditions (pH, temperature, and incubation time) should be empirically determined. A typical starting point is a 5-10 fold molar excess of the reagent over the estimated peptide concentration, with incubation for 1-2 hours at room temperature.

-

-

Quenching: Quench the labeling reaction by adding a thiol-containing reagent, such as DTT or β-mercaptoethanol.

Enrichment of Biotinylated Peptides

-

Sample Combination: Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.

-

Streptavidin Affinity Chromatography:

-

Equilibrate streptavidin-conjugated beads with a suitable binding buffer (e.g., PBS).

-

Incubate the combined peptide sample with the streptavidin beads for 1-2 hours at 4°C with gentle rotation.

-

Wash the beads extensively to remove non-specifically bound peptides. A series of washes with buffers of increasing stringency (e.g., high salt, urea) is recommended.

-

-

Elution: Elute the biotinylated peptides from the beads. Elution can be achieved by cleaving the disulfide bond within the Biotinyl Cystamine linker using a reducing agent like DTT or by using harsh conditions such as a high concentration of formic acid.

LC-MS/MS Analysis

-

Sample Preparation: Desalt the eluted peptides using a C18 StageTip.

-

LC-MS/MS: Analyze the desalted peptides using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system. A typical setup would involve a gradient of increasing acetonitrile concentration to separate the peptides.

-

Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode, where the most intense precursor ions are selected for fragmentation (MS/MS).

Data Presentation and Analysis

The primary output of the LC-MS/MS analysis is a set of MS/MS spectra that can be used to identify the amino acid sequence of the peptides. The relative quantification is achieved by comparing the signal intensities of the peptide pairs labeled with the "light" (d0) and "heavy" (d4) tags.

Quantitative Data Summary

The results of the quantitative analysis can be summarized in a table format. The following is an illustrative example of how such data might be presented.

| Protein | Peptide Sequence | d4/d0 Ratio | p-value | Regulation |

| Protein Kinase A | TASTMDHC GAK | 3.2 | 0.001 | Upregulated |

| GAPDH | VVTAPSC HLAK | 0.4 | 0.005 | Downregulated |

| Actin | FTTGC VADLYK | 1.1 | 0.89 | Unchanged |

| EGFR | YSSDPTGALTC EDSIDDTFLPVPEYINQSVPKRPAG | 2.5 | 0.01 | Upregulated |

Table 1: Example of quantitative data for identified cysteine-containing peptides. The d4/d0 ratio indicates the relative abundance of the peptide in the treated sample compared to the control.

Signaling Pathway Visualization

The identification of differentially abundant cysteine-containing peptides can provide insights into the regulation of signaling pathways. For example, a change in the accessibility of a cysteine residue on a kinase could indicate a change in its activity. The results from the quantitative proteomics experiment can be used to construct or modify known signaling pathway diagrams.

This guide provides a comprehensive overview of the use of Biotinyl Cystamine-d4 for the targeted analysis of cysteine-containing peptides. The combination of specific chemical labeling, robust affinity enrichment, and high-resolution mass spectrometry makes this a powerful technique for researchers in various fields of biological and biomedical science.

Methodological & Application

Application Notes and Protocols for Biotinyl Cystamine-d4 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Biotinyl Cystamine-d4, a thiol-reactive, cleavable, and isotopically labeled biotinylating reagent, in cell culture-based experiments. This reagent is a powerful tool for the quantitative analysis of protein dynamics, including protein-protein interactions, cell surface protein turnover, and the identification of specific protein subpopulations.

Introduction

Biotinyl Cystamine-d4 is a specialized chemical probe designed for the selective labeling of proteins with free sulfhydryl groups (cysteine residues). Its structure incorporates three key features:

-

A Biotin Moiety: Enables high-affinity capture and enrichment of labeled proteins using streptavidin or avidin-based matrices.

-

A Cystamine Linker: Contains a disulfide bond that can be readily cleaved by reducing agents, allowing for the gentle elution of captured proteins.

-

A Deuterium (d4) Isotope Label: Provides a 4 Dalton mass shift, facilitating the relative quantification of labeled proteins in mass spectrometry-based proteomics experiments when compared to an unlabeled (d0) counterpart.

This combination of features makes Biotinyl Cystamine-d4 an ideal reagent for quantitative "pull-down" experiments to identify interaction partners or to track changes in protein populations under different cellular conditions.

Applications

-

Quantitative Analysis of Protein-Protein Interactions: Identify and quantify interaction partners of a bait protein containing an accessible cysteine residue.

-

Cell Surface Protein Dynamics: Label and track the internalization and turnover of cell surface proteins.

-

Profiling of Redox-Sensitive Proteins: Identify proteins that undergo changes in their redox state, exposing or protecting cysteine residues.

-

Targeted Proteomics: Isolate and quantify specific protein subpopulations for further characterization.

Data Presentation

Quantitative data obtained from mass spectrometry analysis using Biotinyl Cystamine-d4 should be summarized in tables to clearly present the relative abundance of identified proteins across different experimental conditions.

Table 1: Example of Quantitative Proteomics Data Presentation

| Protein ID | Gene Name | Unlabeled (d0) Intensity | Labeled (d4) Intensity | Fold Change (d4/d0) | p-value |

| P12345 | GENE1 | 1.2 E+08 | 3.6 E+08 | 3.0 | 0.001 |

| Q67890 | GENE2 | 2.5 E+07 | 2.4 E+07 | 0.96 | 0.85 |

| A1B2C3 | GENE3 | 5.0 E+06 | 1.0 E+06 | 0.2 | 0.005 |

Experimental Protocols

Protocol 1: Labeling of Cell Surface Proteins with Biotinyl Cystamine-d4

This protocol describes the labeling of cell surface proteins on adherent cells.

Materials:

-

Biotinyl Cystamine-d4

-

Phosphate Buffered Saline (PBS), ice-cold

-

Quenching Buffer (e.g., 100 mM glycine in PBS), ice-cold

-

Cell culture medium

-

Adherent cells in culture plates

Procedure:

-

Grow adherent cells to the desired confluency (typically 80-90%).

-

Aspirate the cell culture medium and wash the cells twice with ice-cold PBS to remove any residual serum proteins.

-

Prepare the Biotinyl Cystamine-d4 labeling solution in ice-cold PBS. A typical starting concentration is 0.5-1.0 mg/mL. The optimal concentration should be determined empirically.

-

Add the labeling solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells on ice for 30 minutes with gentle rocking. This step is performed on ice to minimize endocytosis.

-

Aspirate the labeling solution and wash the cells once with ice-cold PBS.

-

Add ice-cold Quenching Buffer to the cells and incubate for 10-15 minutes on ice to quench any unreacted Biotinyl Cystamine-d4.

-

Aspirate the Quenching Buffer and wash the cells three times with ice-cold PBS.

-

The labeled cells are now ready for lysis and downstream analysis.

Protocol 2: Cell Lysis and Protein Extraction

Materials:

-

Lysis Buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Cell scraper

-

Microcentrifuge tubes

Procedure:

-

Add ice-cold Lysis Buffer to the plate of labeled cells.

-

Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (containing the protein extract) to a new pre-chilled tube.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Protocol 3: Affinity Purification of Biotinylated Proteins

Materials:

-

Streptavidin-agarose beads or magnetic beads

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (Lysis Buffer containing a reducing agent)

Procedure:

-

Equilibrate the streptavidin beads by washing them three times with Lysis Buffer.

-

Add the desired amount of protein lysate (typically 1-5 mg) to the equilibrated streptavidin beads.

-

Incubate the lysate with the beads for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins.

-

Pellet the beads by centrifugation (for agarose beads) or using a magnetic stand (for magnetic beads) and discard the supernatant.

-

Wash the beads extensively (at least 5 times) with Wash Buffer to remove non-specifically bound proteins.

-

After the final wash, the beads with the captured proteins are ready for elution.

Protocol 4: Elution and Sample Preparation for Mass Spectrometry

Materials:

-

Reducing agents: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). DTT is a strong reducing agent commonly used for this purpose.[1][2] TCEP is an alternative that is odorless and effective over a wider pH range.[3]

-

Alkylation agent: Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Ammonium bicarbonate buffer (50 mM, pH 8.0)

Procedure:

-

Elution by Reduction: To the streptavidin beads with bound proteins, add Elution Buffer containing 10-50 mM DTT or TCEP.[4]

-

Incubate at 37-56°C for 30-60 minutes to cleave the disulfide bond in the Biotinyl Cystamine-d4 linker and release the labeled proteins.

-

Separate the beads from the eluate. The eluate now contains the proteins of interest.

-

Reduction and Alkylation: To the eluted proteins, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 20 minutes.

-

Protein Digestion: Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

Sample Cleanup: Acidify the digest with formic acid and desalt the peptides using a C18 StageTip or equivalent before mass spectrometry analysis.

Visualizations

Caption: Experimental workflow for using Biotinyl Cystamine-d4.

Caption: Example signaling pathway amenable to study with Biotinyl Cystamine-d4.

References

Application Notes and Protocols for Biotinyl Cystamine-d4 Crosslinking Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical crosslinking mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein-protein interactions and mapping the architecture of protein complexes within their native cellular environment. This approach utilizes chemical reagents to covalently link interacting proteins, followed by enzymatic digestion and mass spectrometric analysis to identify the crosslinked peptides. These identified links provide distance constraints that are invaluable for structural modeling and understanding protein function.

Biotinyl Cystamine-d4 is a state-of-the-art crosslinking reagent designed for advanced XL-MS studies. It incorporates three key features:

-

Amine-Reactivity: It possesses a reactive group, typically an N-hydroxysuccinimide (NHS) ester, that efficiently targets primary amines on lysine residues and protein N-termini, forming stable amide bonds.[1][2][3][4][5]

-

Biotin Handle: A biotin moiety allows for the specific and efficient enrichment of crosslinked peptides from complex mixtures using streptavidin-based affinity purification.[5] This significantly enhances the identification of low-abundance crosslinked species.

-

Deuterium Labeling (-d4): The incorporation of four deuterium atoms provides a distinct isotopic signature. This known mass shift facilitates the confident identification of crosslinked peptides during mass spectrometry data analysis and enables quantitative crosslinking studies.

-

Cleavable Disulfide Bond: The cystamine core contains a disulfide bond that can be cleaved under reducing conditions. This simplifies the analysis of complex crosslinked spectra by allowing the separation of the constituent peptides.

These features make Biotinyl Cystamine-d4 an ideal tool for researchers aiming to confidently identify and quantify protein interactions in complex biological systems.

Experimental Protocols

This section provides a detailed protocol for in-cell crosslinking using Biotinyl Cystamine-d4, followed by enrichment of biotinylated peptides and preparation for mass spectrometry analysis.

Materials

-

Biotinyl Cystamine-d4 (prepare a fresh stock solution in anhydrous DMSO)

-

Cell culture reagents

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Streptavidin-coated magnetic beads

-

Wash buffers (e.g., high salt, low salt, and urea-based buffers)

-

Elution buffer (containing a reducing agent like DTT or TCEP)

-

C18 desalting spin tips

-

Mass spectrometer compatible solvents (e.g., 0.1% formic acid in water, acetonitrile)

Protocol 1: In-Cell Crosslinking with Biotinyl Cystamine-d4

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency (typically 70-80%).

-

If studying a specific signaling pathway, treat the cells with the appropriate ligand or stimulus for the desired time. For example, to study the EGFR signaling pathway, cells can be stimulated with Epidermal Growth Factor (EGF).

-

-

Cell Harvesting and Washing:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS to remove any amine-containing components from the medium.

-

-

Crosslinking Reaction:

-

Resuspend the cells in ice-cold PBS.

-

Add the Biotinyl Cystamine-d4 stock solution to the cell suspension to achieve the desired final concentration. The optimal concentration should be determined empirically but typically ranges from 0.5 to 2 mM.

-

Incubate the reaction for 30-60 minutes at room temperature with gentle rotation.

-

-

Quenching the Reaction:

-

Add quenching buffer (e.g., Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to quench the excess crosslinker.

-

Incubate for 15 minutes at room temperature.

-

-

Cell Lysis:

-

Pellet the cells by centrifugation.

-

Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

Protocol 2: Enrichment of Biotinylated Peptides

-

Protein Reduction and Alkylation:

-

To the protein lysate, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds (this step does not cleave the crosslinker's disulfide bond).

-

Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate free cysteine residues.

-

-

Protein Digestion:

-

Dilute the lysate to reduce the concentration of denaturants (e.g., urea to < 1 M).

-

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

-

Affinity Purification of Biotinylated Peptides:

-

Equilibrate the streptavidin-coated magnetic beads according to the manufacturer's instructions.

-

Add the digested peptide solution to the equilibrated beads and incubate for 1-2 hours at room temperature with gentle rotation to allow the biotinylated peptides to bind.

-

Wash the beads extensively to remove non-biotinylated peptides. A series of washes with buffers of varying stringency (e.g., high salt, low salt, and a mild detergent) is recommended.

-

-

Elution of Crosslinked Peptides:

-

To cleave the disulfide bond within the Biotinyl Cystamine-d4 crosslinker and release the crosslinked peptides, incubate the beads in an elution buffer containing a reducing agent (e.g., 10-20 mM DTT or TCEP) for 30-60 minutes at 37°C.

-

Collect the supernatant containing the eluted peptides.

-

Protocol 3: Sample Preparation for Mass Spectrometry

-

Desalting:

-

Desalt the eluted peptides using C18 spin tips according to the manufacturer's protocol.

-

-

LC-MS/MS Analysis:

-

Reconstitute the desalted peptides in a mass spectrometer-compatible solvent (e.g., 0.1% formic acid).

-

Analyze the peptides by LC-MS/MS using a high-resolution mass spectrometer.

-

Quantitative Data

The following tables provide a summary of key quantitative parameters for a typical Biotinyl Cystamine-d4 crosslinking experiment.

| Parameter | Recommended Range | Notes |

| Crosslinker Concentration | 0.5 - 2.0 mM | Optimal concentration should be determined empirically for each cell type and experimental condition. |

| Crosslinker:Protein Molar Ratio (In-cell) | 50:1 to 500:1 | This is an estimation for intracellular protein concentrations and should be optimized.[6] |

| Reaction Time | 30 - 60 minutes | Longer incubation times may lead to an increase in non-specific crosslinking. |

| Quenching Time | 15 minutes | Sufficient to inactivate the reactive NHS ester. |

| Trypsin:Protein Ratio | 1:50 (w/w) | Ensures efficient digestion of the crosslinked protein complexes. |

| Streptavidin Bead Slurry Volume | 20 - 50 µL per mg of protein | Adjust based on the binding capacity of the beads and the expected yield of biotinylated peptides. |

| Elution Buffer (Reducing Agent) | 10 - 20 mM DTT or TCEP | Sufficient to cleave the disulfide bond in the crosslinker for efficient elution. |

| Parameter | Expected Value | Notes |

| Mass Shift of Biotinyl Cystamine-d4 (Intact) | + 4 Da (compared to non-deuterated) | The four deuterium atoms add approximately 4 Da to the mass of the crosslinker. The exact mass can be calculated from the molecular formula of Cysteamine-d4.[7][8] |

| Mass of Biotinyl Cystamine-d4 Remnant after Cleavage | Varies | The mass of the biotinylated portion remaining on one peptide after disulfide cleavage will depend on the exact structure of the crosslinker. The deuterated cysteamine portion will be on the other peptide. |

| Crosslinked Peptide Identification Rate | 1-10% of total identified peptides | This is a typical range and is highly dependent on the sample complexity, enrichment efficiency, and mass spectrometry platform.[9] |

| Enrichment Efficiency | > 90% | With optimized protocols, streptavidin-based enrichment can be highly efficient in capturing biotinylated peptides. |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a Biotinyl Cystamine-d4 crosslinking mass spectrometry experiment.

Caption: General workflow for Biotinyl Cystamine-d4 XL-MS.

Signaling Pathway Example: EGFR Signaling

This diagram depicts a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for protein-protein interaction studies.

Caption: Simplified EGFR signaling pathway.

References

- 1. Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - ES [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Cysteamine-d4 hydrochloride (2-Aminoethanethiol-d4 hydrochloride; 2-Mercaptoethylamine-d4 hydrochloride) | Apoptosis | 1219805-04-5 | Invivochem [invivochem.com]

- 8. Cysteamine-d4 Hydrochloride | C2H8ClNS | CID 119025585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

Application Notes and Protocols for Quantitative Proteomics Using Biotinyl Cystamine-d4

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Biotinyl Cystamine-d4 in quantitative proteomics workflows. This method allows for the selective enrichment and relative quantification of cysteine-containing peptides from complex biological samples. The incorporation of a deuterium (d4) label enables accurate mass spectrometry-based quantification of protein abundance between different sample sets.

Introduction